molecular formula C18H16N2O4S B2742996 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 451514-21-9

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2742996
CAS No.: 451514-21-9
M. Wt: 356.4
InChI Key: NCFILYNYIMIMBJ-UHFFFAOYSA-N
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Description

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that features multiple functional groups. It integrates structural elements from quinoline and benzoisothiazolone frameworks, known for their extensive applications in medicinal chemistry and material science. This compound is distinguished by its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic synthesis

Industrial Production Methods: Industrial production would likely involve optimization of the laboratory-scale synthesis process, focusing on yield improvement and cost-effectiveness. Scaling up involves reactor design to maintain the specific conditions required for each step, and ensuring environmental and safety regulations are met.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation at the quinoline moiety or other reactive sites.

  • Reduction: Selective reduction reactions could be employed to modify specific parts of the molecule.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions influenced by the quinoline and benzoisothiazolone rings.

Common Reagents and Conditions:

  • Oxidizing agents like permanganate or peroxide

  • Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst

  • Substitution reactions may use reagents like halogens, acids, or bases under controlled temperatures and pH levels

Major Products:

  • Oxidation and reduction reactions yield various oxidized or reduced derivatives

  • Substitution reactions may produce a range of halogenated or otherwise substituted products, depending on the reagents used

Scientific Research Applications

Chemistry: The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry.

Biology and Medicine:

Industry: Possible uses in material science for creating novel polymers or as intermediates in the manufacture of dyes and pigments.

Comparison with Similar Compounds

  • 2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Similar scaffold but without the additional oxoethyl group

  • Quinoline derivatives: Variations in the substituents on the quinoline ring

  • Benzoisothiazolone derivatives: Different substitution patterns on the benzoisothiazolone core

Uniqueness: What sets 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide apart is the combination of its functional groups, providing unique reactivity and biological activity profiles.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-17(19-11-5-7-13-6-1-3-9-15(13)19)12-20-18(22)14-8-2-4-10-16(14)25(20,23)24/h1-4,6,8-10H,5,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFILYNYIMIMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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